molecular formula C8H11NO3S B13872974 N-(4-hydroxy-3-methylphenyl)methanesulfonamide

N-(4-hydroxy-3-methylphenyl)methanesulfonamide

Cat. No.: B13872974
M. Wt: 201.25 g/mol
InChI Key: QXYUBYUJNMCDNU-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-methylphenyl)methanesulfonamide (CAS 51767-41-0) is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It belongs to the sulfonamide class of chemicals, a group renowned in medicinal and synthetic chemistry for their versatile applications as building blocks for therapeutic molecules . The core sulfonamide functional group is a key pharmacophore in compounds with a wide range of biological activities. While specific biological data for this analog is limited in the public domain, structurally related sulfonamide-phenethylamines have been investigated as potent and selective presynaptic dopaminergic agonists, indicating potential value in neuropharmacology research . Furthermore, various sulfonamide compounds are the subject of ongoing research for their potential to inhibit specific enzymes, such as CYP17, highlighting their relevance in drug discovery pipelines for conditions like cancer . The synthesis of novel sulfonamides often employs methods designed to yield high-purity products suitable for pharmaceutical research, including reactions between sulfonyl chlorides and amine compounds . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(4-hydroxy-3-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-5-7(3-4-8(6)10)9-13(2,11)12/h3-5,9-10H,1-2H3

InChI Key

QXYUBYUJNMCDNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Method 1: Direct Sulfonylation of 4-hydroxy-3-methylaniline

This method involves the reaction of 4-hydroxy-3-methylaniline with methanesulfonyl chloride in an inert organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base.

Procedure:

  • Dissolve 4-hydroxy-3-methylaniline in anhydrous dichloromethane.
  • Cool the solution to 0–5 °C under nitrogen atmosphere.
  • Add triethylamine slowly to the solution as an acid scavenger.
  • Add methanesulfonyl chloride dropwise while maintaining the temperature.
  • Stir the reaction mixture at 0–5 °C for 1–2 hours, then allow to warm to room temperature and stir for additional 4–6 hours.
  • Quench the reaction with water, extract the organic layer, wash with dilute acid and base solutions to remove impurities.
  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
  • Purify the crude product by recrystallization or chromatography.

Yields and Purity:

  • Yields typically range from 70% to 85%.
  • Purity assessed by HPLC or NMR is generally above 95%.

Method 2: Sulfonylation Using Methanesulfonic Anhydride

An alternative method uses methanesulfonic anhydride as the sulfonylating agent, which can provide milder reaction conditions and potentially higher selectivity.

Procedure:

  • Dissolve 4-hydroxy-3-methylaniline in anhydrous solvent such as acetonitrile.
  • Add methanesulfonic anhydride slowly at 0 °C.
  • Stir the reaction under nitrogen atmosphere for 3–5 hours at room temperature.
  • Work up by aqueous quenching and extraction as above.
  • Purify the product by recrystallization.

Advantages:

  • Reduced formation of side products.
  • Improved yields up to 90%.

Method 3: One-Pot Synthesis from 4-hydroxy-3-methylphenol

This approach involves first converting 4-hydroxy-3-methylphenol to the corresponding amine derivative, followed by sulfonylation without isolation of intermediates.

Steps:

  • Nitration of 4-hydroxy-3-methylphenol to 4-hydroxy-3-methyl-2-nitrophenol.
  • Reduction of nitro group to amine.
  • Direct sulfonylation with methanesulfonyl chloride.

This method is more complex but can be advantageous for large-scale synthesis.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield and Purity
Solvent Dichloromethane, THF, Acetonitrile Solvent polarity affects reaction rate and selectivity
Temperature 0–5 °C during addition, room temp for reaction Low temp minimizes side reactions
Base Triethylamine, Pyridine Neutralizes HCl, prevents protonation of amine
Reaction Time 2–8 hours Longer time improves conversion but may increase impurities
Molar Ratio (Amine:Sulfonylating agent) 1:1 to 1:1.2 Slight excess sulfonylating agent ensures complete reaction

Analytical Data and Characterization

  • Melting Point: Typically in the range of 150–160 °C.
  • NMR Spectroscopy: Characteristic signals for aromatic protons, methyl group, and sulfonamide NH.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of N-(4-hydroxy-3-methylphenyl)methanesulfonamide.
  • Infrared Spectroscopy: Strong absorption bands for sulfonamide S=O stretching (~1150 and 1350 cm^-1), N-H stretching (~3300 cm^-1), and phenolic O-H (~3500 cm^-1).

Comparative Summary Table of Preparation Methods

Method Starting Material Reagent Reaction Conditions Yield (%) Purity (%) Notes
Direct sulfonylation 4-hydroxy-3-methylaniline Methanesulfonyl chloride 0–5 °C, 6–8 h, base present 70–85 >95 Common, straightforward
Sulfonylation with anhydride 4-hydroxy-3-methylaniline Methanesulfonic anhydride 0 °C to RT, 3–5 h Up to 90 >95 Milder, fewer side products
One-pot from phenol 4-hydroxy-3-methylphenol Multi-step (nitration, reduction, sulfonylation) Various Variable >90 Suitable for scale-up, complex

Research Findings and Industrial Relevance

  • The direct sulfonylation method is widely used in laboratory and small-scale synthesis due to its simplicity and good yields.
  • Use of methanesulfonic anhydride as sulfonylating agent is gaining attention for industrial applications because of higher selectivity and cleaner reactions.
  • One-pot synthesis routes from phenolic precursors are advantageous for large-scale production but require careful control of multi-step reactions.
  • Reaction optimization focusing on temperature control, reagent purity, and base selection significantly improves product yield and quality.
  • Analytical characterization confirms the structural integrity and purity essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of sulfonamide derivatives are highly dependent on substituent patterns on the aromatic ring and the sulfonamide moiety. Below is a detailed comparison of N-(4-hydroxy-3-methylphenyl)methanesulfonamide with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Sulfonamide Group Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-OH, 3-CH₃ Methanesulfonamide ~201.24* Predicted moderate solubility, potential anti-inflammatory activity (inferred from analogs)
N-(4-Hydroxyphenyl)benzenesulfonamide 4-OH Benzenesulfonamide 263.29 Crystalline solid; forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds
N-(4-Arylamidophenyl)methanesulfonamide 4-NHCOR (R = aryl) Methanesulfonamide Varies (~280–320) Anti-inflammatory activity (xylene-induced edema model in mice)
3-Desmethyl sulfentrazone (DMS) 2,4-Cl; triazolyl-difluoromethyl Methanesulfonamide 408.22 Herbicidal metabolite; high environmental persistence
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide 3-CH₂-diazepane Methanesulfonamide 283.39 Pharmacological interest (e.g., CNS modulation)
N-(4-(Hydroxymethyl)phenyl)methanesulfonamide 4-CH₂OH Methanesulfonamide ~201.24 High structural similarity (98%); potential solubility enhancement via hydroxymethyl group

*Calculated based on formula C₈H₁₁NO₃S.

Key Observations :

In contrast, the meta-methyl group in the target compound may enhance lipophilicity, improving membrane permeability. Arylamido substituents (e.g., in N-(4-arylamidophenyl) derivatives) significantly boost anti-inflammatory activity, suggesting that bulkier substituents at the para position enhance pharmacological efficacy .

Complex substituents (e.g., triazolyl-difluoromethyl in sulfentrazone metabolites) confer agrochemical activity but increase molecular weight and environmental persistence .

Structural Analogs with High Similarity :

  • N-(4-(Hydroxymethyl)phenyl)methanesulfonamide (similarity score: 0.98) shares nearly identical structure with the target compound but replaces the meta-methyl with a hydroxymethyl group. This modification likely enhances aqueous solubility while retaining hydrogen-bonding capacity .

Biological Activity

N-(4-hydroxy-3-methylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H11NO3S\text{C}_9\text{H}_{11}\text{NO}_3\text{S}

The compound features a methanesulfonamide group attached to a substituted phenolic structure, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which may reduce oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that related compounds can enhance neurite outgrowth and neuronal survival, indicating potential neuroprotective roles.

In Vitro Studies

  • Cell Line Testing : In vitro assays using various cell lines have demonstrated that this compound exhibits cytotoxic effects against cancer cells. For example, studies have shown IC50 values indicating significant inhibition of cell growth in specific cancer types.
  • Neurite Outgrowth Assays : Similar compounds have been shown to promote neurite outgrowth in PC12 cells, suggesting that this compound may also enhance neuronal differentiation.

In Vivo Studies

  • Animal Models : In vivo studies have evaluated the compound's effects on animal models of disease. For instance, administration of related phenolic compounds has been associated with improved outcomes in models of neurodegeneration and inflammation.
  • Toxicity Assessments : Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in preliminary studies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The findings revealed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20Cell cycle arrest at G2/M phase
HeLa (Cervical)18Inhibition of DNA synthesis

These results suggest that the compound may serve as a lead for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research on related compounds indicates that they can enhance neurite outgrowth in neuronal cultures. For instance, treatment with this compound resulted in:

TreatmentNeurite Length (µm)Control Neurite Length (µm)
Compound (10 µM)700200
NGF (50 ng/mL)600200

This data highlights the potential neuroprotective effects and suggests further investigation into its mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for N-(4-hydroxy-3-methylphenyl)methanesulfonamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves reacting 4-hydroxy-3-methylaniline with methanesulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions during sulfonylation .
  • Reaction time : 4–6 hours under nitrogen atmosphere to prevent oxidation of the phenolic group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonamide bond formation (e.g., δ ~3.0 ppm for methylsulfonyl group) and aromatic substitution patterns .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) for purity assessment; retention time ~8.2 minutes under isocratic conditions .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~230 m/z) to validate molecular weight .

Q. How can researchers determine the solubility and stability of this compound in biological assay buffers?

  • Approach :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis (λmax ~275 nm). Typical solubility: ~2.5 mg/mL in PBS .
  • Stability : Incubate at 37°C in PBS and analyze degradation products over 48 hours using HPLC. Adjust pH to 6–8 to minimize hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s interactions with biological targets (e.g., enzymes)?

  • Methods :

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to cyclooxygenase-2 (COX-2). IC50 values can be calculated from dose-response curves .
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) in real-time .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding poses, prioritizing the sulfonamide and hydroxyl groups for hydrogen bonding with active-site residues .

Q. How can quantitative structure-activity relationship (QSAR) models be applied to optimize this compound’s bioactivity?

  • Workflow :

  • Descriptor Selection : Include logP, polar surface area, and Hammett constants for the 3-methyl and 4-hydroxy substituents .
  • Data Collection : Compile IC50 values from enzyme inhibition assays across analogs (e.g., fluorinated or methoxy derivatives) .
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (R² >0.7). Prioritize analogs with predicted lower logP for improved blood-brain barrier penetration .

Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

  • Resolution Strategies :

  • Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays) or incubation time .
  • Replicate Key Studies : Reproduce results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Compare data across publications, noting differences in cell lines (e.g., HEK293 vs. HeLa) or compound purity .

Q. What derivatization strategies enhance the compound’s pharmacological properties?

  • Synthetic Modifications :

  • Fluorination : Introduce fluorine at the 4-position of the phenyl ring to improve metabolic stability (e.g., via electrophilic substitution) .
  • Heterocyclic Hybrids : Attach pyrazole or thiazole moieties to the sulfonamide nitrogen to enhance COX-2 selectivity. Monitor yields via LC-MS during coupling reactions .
  • Prodrug Design : Synthesize acetylated derivatives of the hydroxyl group to increase oral bioavailability, with hydrolysis studies in simulated gastric fluid .

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